(1-Ethyl-5-nitro-pyrazol-4-yl)methanol
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Overview
Description
(1-Ethyl-5-nitro-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C6H9N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-nitro-pyrazol-4-yl)methanol typically involves the nitration of ethylpyrazole followed by reduction and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-5-nitro-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1-Ethyl-5-nitro-pyrazol-4-yl)aldehyde, while reduction can produce (1-Ethyl-5-amino-pyrazol-4-yl)methanol .
Scientific Research Applications
(1-Ethyl-5-nitro-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of (1-Ethyl-5-nitro-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an enzyme inhibitor or a signaling molecule .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-3-nitro-pyrazol-4-yl)methanol
- (1-Methyl-5-nitro-pyrazol-4-yl)methanol
- (1-Ethyl-5-nitro-pyrazol-3-yl)methanol
Uniqueness
(1-Ethyl-5-nitro-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H9N3O3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(1-ethyl-5-nitropyrazol-4-yl)methanol |
InChI |
InChI=1S/C6H9N3O3/c1-2-8-6(9(11)12)5(4-10)3-7-8/h3,10H,2,4H2,1H3 |
InChI Key |
DCYQAUFOFKQRBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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